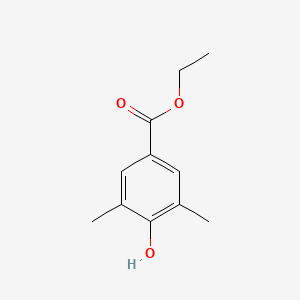

Ethyl 3,5-dimethyl-4-hydroxybenzoate

Description

Properties

CAS No. |

61660-77-3 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

ethyl 4-hydroxy-3,5-dimethylbenzoate |

InChI |

InChI=1S/C11H14O3/c1-4-14-11(13)9-5-7(2)10(12)8(3)6-9/h5-6,12H,4H2,1-3H3 |

InChI Key |

GWPIVLOGQNMUAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of Alkyl p-Hydroxybenzoates: A Technical Guide Focused on Methyl 4-hydroxy-3,5-dimethylbenzoate

Senior Application Scientist Note: A comprehensive search for experimental and predicted spectroscopic data for Ethyl 3,5-dimethyl-4-hydroxybenzoate did not yield sufficient information to construct a detailed technical guide. This is not uncommon for specialized chemical structures that may not have been extensively studied or published in publicly accessible databases.

However, a wealth of information is available for its close structural analog, Methyl 4-hydroxy-3,5-dimethylbenzoate (CAS 34137-14-9). This guide will provide a detailed spectroscopic analysis of this methyl ester. The principles and interpretations discussed herein are directly applicable to the understanding of its ethyl counterpart, with predictable variations in the ester functional group signals.

Introduction

Methyl 4-hydroxy-3,5-dimethylbenzoate is a polysubstituted aromatic ester with applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical industries.[1] A thorough characterization using various spectroscopic techniques is crucial for confirming its identity, purity, and structural integrity. This guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-hydroxy-3,5-dimethylbenzoate is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [2][3] |

| Molecular Weight | 180.20 g/mol | [2][3] |

| CAS Number | 34137-14-9 | [2][3] |

| Physical Form | Solid | [4] |

| InChI Key | SYMCPKCSVQELBJ-UHFFFAOYSA-N | [2] |

Synthesis Overview

The primary route for synthesizing Methyl 4-hydroxy-3,5-dimethylbenzoate is the Fischer-Speier esterification of 4-hydroxy-3,5-dimethylbenzoic acid.[4][5] This method involves the reaction of the carboxylic acid with methanol under acidic catalysis, typically using a strong acid like sulfuric acid.[4][5]

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup : Dissolve one equivalent of 4-hydroxy-3,5-dimethylbenzoic acid in an excess of anhydrous methanol (10-20 equivalents) within a round-bottom flask equipped with a magnetic stirrer.[5]

-

Catalyst Addition : Carefully add a catalytic amount (0.1-0.2 equivalents) of concentrated sulfuric acid to the solution while stirring.[5]

-

Reflux : Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]

-

Work-up : After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[5]

-

Extraction : Extract the product into an organic solvent such as ethyl acetate.

-

Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Synthesis workflow for Methyl 4-hydroxy-3,5-dimethylbenzoate.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | Singlet | 2H | Ar-H |

| ~5.0 | Singlet (broad) | 1H | Ar-OH |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~2.2 | Singlet | 6H | Ar-CH₃ |

Interpretation:

-

Aromatic Protons (Ar-H): The two aromatic protons are chemically equivalent due to the symmetrical substitution on the benzene ring. They appear as a single peak, a singlet, at approximately 7.6 ppm.

-

Phenolic Proton (Ar-OH): The hydroxyl proton is acidic and its chemical shift can vary. It often appears as a broad singlet.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet around 3.8 ppm.

-

Aromatic Methyl Protons (Ar-CH₃): The six protons of the two methyl groups attached to the aromatic ring are equivalent and appear as a singlet at approximately 2.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Ester) |

| ~155 | Ar-C-OH |

| ~130 | Ar-C-H |

| ~128 | Ar-C-CH₃ |

| ~122 | Ar-C-C=O |

| ~52 | -OCH₃ |

| ~16 | Ar-CH₃ |

Interpretation:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing at a chemical shift of around 168 ppm.

-

Aromatic Carbons: The carbon attached to the hydroxyl group (Ar-C-OH) is found at a high chemical shift (~155 ppm) due to the oxygen's electron-withdrawing effect. The other aromatic carbons appear in the typical range of 122-130 ppm.

-

Methyl Carbons: The methyl ester carbon (-OCH₃) is observed around 52 ppm, while the two equivalent aromatic methyl carbons (Ar-CH₃) are found at a much lower chemical shift, around 16 ppm.

Key NMR assignments for Methyl 4-hydroxy-3,5-dimethylbenzoate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | Phenolic -OH |

| 3050-3000 | C-H stretch | Aromatic C-H |

| 2960-2850 | C-H stretch | Methyl C-H |

| ~1720 | C=O stretch | Ester C=O |

| ~1600 & ~1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester C-O |

Interpretation:

-

O-H Stretch: A broad absorption band in the 3600-3200 cm⁻¹ region is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are seen just below this value.

-

C=O Stretch: A strong, sharp peak around 1720 cm⁻¹ is indicative of the ester carbonyl group.

-

C=C and C-O Stretches: Aromatic ring stretching vibrations appear at approximately 1600 and 1450 cm⁻¹. The C-O stretching of the ester group is typically found around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 180 | Molecular ion (M⁺) |

| 149 | [M - OCH₃]⁺ |

| 121 | [M - COOCH₃]⁺ |

Interpretation:

-

Molecular Ion Peak: The peak at m/z 180 corresponds to the molecular weight of Methyl 4-hydroxy-3,5-dimethylbenzoate.

-

Major Fragments: A common fragmentation pattern for methyl esters is the loss of the methoxy group (-OCH₃), resulting in a fragment at m/z 149. The loss of the entire methyl ester group (-COOCH₃) leads to a fragment at m/z 121.

Comparison with Ethyl 3,5-dimethyl-4-hydroxybenzoate

While experimental data for the ethyl ester is not available, we can predict the key differences in its spectra compared to the methyl ester:

-

¹H NMR: The singlet at ~3.8 ppm for the -OCH₃ group would be replaced by signals for an ethyl group: a quartet around 4.2 ppm (for the -OCH₂- group) and a triplet around 1.3 ppm (for the -CH₃ group).

-

¹³C NMR: The signal for the -OCH₃ carbon at ~52 ppm would be replaced by two signals for the ethyl group: one for the -OCH₂- carbon at a slightly lower field (~61 ppm) and one for the -CH₃ carbon at a higher field (~14 ppm).

-

Mass Spectrometry: The molecular ion peak would be at m/z 194 (reflecting the addition of a CH₂ group). Fragmentation would likely show a loss of the ethoxy group (-OCH₂CH₃) resulting in a fragment at m/z 149, similar to the methyl ester.

Conclusion

The spectroscopic data for Methyl 4-hydroxy-3,5-dimethylbenzoate are consistent with its chemical structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive characterization, allowing for unambiguous identification and quality control. The interpretation of these spectra serves as a reliable framework for analyzing closely related compounds such as Ethyl 3,5-dimethyl-4-hydroxybenzoate.

References

-

PubChem. Methyl 4-hydroxy-3,5-dimethylbenzoate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. Methyl 4-hydroxy-3,5-dimethylbenzoate | C10H12O3 | CID 12389264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-3,5-dimethylbenzoic acid methyl ester | CAS 34137-14-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Methyl 4-hydroxy-3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3,5-dimethylbenzoate, with the CAS Number 34137-14-9, is a substituted phenolic compound that belongs to the benzoate ester family.[1] Its molecular structure, featuring a benzene ring with hydroxyl, methyl, and methyl ester functional groups, presents it as a noteworthy building block in medicinal chemistry and organic synthesis.[2][3] While extensive research into the specific biological activities of this compound is still emerging, its structural similarities to other well-studied phenolic compounds suggest a range of potential therapeutic applications.[1] This technical guide offers a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Methyl 4-hydroxy-3,5-dimethylbenzoate, designed to be a valuable resource for professionals in research and drug development. The compound is commercially available from various suppliers, making it accessible for research and development purposes.[2][4]

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in experimental design. Methyl 4-hydroxy-3,5-dimethylbenzoate is a solid at room temperature.[2][4] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 34137-14-9 | [2][5][6][7] |

| Molecular Formula | C₁₀H₁₂O₃ | [2][4][5][6] |

| Molecular Weight | 180.20 g/mol | [2][4][5][8] |

| Appearance | White to off-white crystalline powder/solid | [1] |

| Purity | Typically ≥95% | [2][4] |

| InChI Key | SYMCPKCSVQELBJ-UHFFFAOYSA-N | [4][6] |

| Storage | Inert atmosphere, room temperature | [4] |

Synthesis

The most common and direct method for synthesizing Methyl 4-hydroxy-3,5-dimethylbenzoate is through the Fischer-Speier esterification of 4-hydroxy-3,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst.[9][10][11] This is a classic esterification method that involves the reaction of a carboxylic acid and an alcohol.[11][12]

Experimental Protocol: Fischer-Speier Esterification

This protocol details the synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate from 4-hydroxy-3,5-dimethylbenzoic acid and methanol.

Materials:

-

4-hydroxy-3,5-dimethylbenzoic acid[9]

-

Anhydrous methanol (MeOH)[9]

-

Concentrated sulfuric acid (H₂SO₄)[9]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution[13]

-

Brine (saturated aqueous NaCl solution)[13]

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[13]

-

Ethyl acetate (EtOAc)[13]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxy-3,5-dimethylbenzoic acid in an excess of anhydrous methanol.[9][13]

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[13]

-

Attach a reflux condenser and heat the mixture to reflux for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.[13]

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.[13]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[13]

-

The crude product can be further purified by recrystallization or column chromatography to obtain pure Methyl 4-hydroxy-3,5-dimethylbenzoate.

Potential Applications in Research and Drug Development

While specific, direct applications of Methyl 4-hydroxy-3,5-dimethylbenzoate in pharmaceuticals are not yet extensively documented, its structural motifs suggest several promising avenues for research.[2] The presence of methyl groups can significantly influence a molecule's pharmacological properties, a phenomenon often referred to as the "magic methyl" effect in drug discovery.[14] Methyl groups can enhance metabolic stability and improve lipophilicity, which in turn can lead to better absorption and bioavailability of a drug candidate.[15]

Potential as an Anti-Inflammatory Agent

Structurally related hydroxybenzoate derivatives have been shown to modulate key inflammatory signaling pathways. It is hypothesized that Methyl 4-hydroxy-3,5-dimethylbenzoate could potentially interfere with signaling cascades such as NF-κB, which are often dysregulated in chronic inflammatory conditions.[1]

Antioxidant Activity

The phenolic hydroxyl group in Methyl 4-hydroxy-3,5-dimethylbenzoate is a key feature that suggests potential antioxidant activity. This group can act as a hydrogen donor, enabling the molecule to scavenge free radicals and mitigate oxidative stress, a characteristic common to many phenolic compounds.[1]

Anti-Cancer Potential

Many phenolic compounds are known to exhibit anti-proliferative and pro-apoptotic effects on cancer cells. It has been suggested that Methyl 4-hydroxy-3,5-dimethylbenzoate may have the potential to induce apoptosis in cancer cells, possibly by modulating the balance of pro- and anti-apoptotic proteins.[1]

Discussion on the Ethyl Ester Analogue

While this guide focuses on Methyl 4-hydroxy-3,5-dimethylbenzoate due to the availability of a confirmed CAS number and synthesis data, the corresponding ethyl ester, Ethyl 3,5-dimethyl-4-hydroxybenzoate, is a logical next step for structural modification studies. The synthesis of the ethyl ester would likely follow a similar Fischer-Speier esterification protocol, substituting methanol with ethanol. However, it is important to note that a dedicated CAS number for Ethyl 3,5-dimethyl-4-hydroxybenzoate is not readily found in major chemical databases, indicating it is a less common or less well-documented compound. Further research would be required to fully characterize this ethyl ester derivative.

Safety and Handling

Detailed toxicological data for Methyl 4-hydroxy-3,5-dimethylbenzoate is not extensively published. However, based on the safety information for structurally related compounds like methyl 4-hydroxybenzoate, general laboratory safety precautions should be observed.[16] It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] Avoid inhalation of dust and contact with skin and eyes.[17] For detailed safety information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 4-hydroxy-3,5-dimethylbenzoate is a commercially available chemical intermediate with a clear synthesis pathway. While its direct applications in drug development are still under exploration, its structural features present a compelling case for further investigation into its potential anti-inflammatory, antioxidant, and anti-cancer properties. This guide provides a foundational resource for researchers and scientists looking to work with this promising compound.

References

-

Methyl 4-hydroxy-3,5-dimethylbenzoate | C10H12O3 | CID 12389264 - PubChem. (URL: [Link])

-

Safety data sheet - CPAChem. (URL: [Link])

-

Fischer–Speier esterification - Wikipedia. (URL: [Link])

-

Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

- Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google P

-

Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester (CAS 884-35-5) - Cheméo. (URL: [Link])

-

Fischer-Speier Esterification - SynArchive. (URL: [Link])

-

Fischer Esterification - Organic Chemistry Portal. (URL: [Link])

-

Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr. (URL: [Link])

-

esterification - alcohols and carboxylic acids - Chemguide. (URL: [Link])

-

I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. (URL: [Link])

-

4-Hydroxy-3,5-dimethylbenzoic acid | C9H10O3 | CID 138387 - PubChem. (URL: [Link])

-

The Role of Methyl-containing Pharmaceuticals in Modern Medicine - Hilaris Publisher. (URL: [Link])

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. a2bchem.com [a2bchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Hydroxy-3,5-dimethylbenzoic acid methyl ester | CAS 34137-14-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methyl 4-hydroxy-3,5-dimethylbenzoate | C10H12O3 | CID 12389264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. One moment, please... [operachem.com]

- 14. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. fr.cpachem.com [fr.cpachem.com]

- 17. fishersci.com [fishersci.com]

Technical Guide: Discovery and Characterization of Ethyl 3,5-dimethyl-4-hydroxybenzoate

The following technical guide details the chemical identity, synthesis, and functional characterization of Ethyl 3,5-dimethyl-4-hydroxybenzoate . This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on the compound's role as a sterically hindered phenolic ester with applications in diagnostics and potential therapeutics.

Part 1: Executive Summary & Chemical Identity

Ethyl 3,5-dimethyl-4-hydroxybenzoate (CAS: 61660-77-3) is a lipophilic ester derivative of 3,5-dimethyl-4-hydroxybenzoic acid. While structurally homologous to the common preservative Ethylparaben (Ethyl 4-hydroxybenzoate), the introduction of methyl groups at the ortho positions (3 and 5) relative to the phenolic hydroxyl group significantly alters its physicochemical profile.

This structural modification imparts steric hindrance , which enhances the stability of the phenoxy radical—a key feature in antioxidant mechanisms—and modifies its interaction with biological targets, potentially reducing the estrogenic activity often associated with non-substituted parabens.

Chemical Profile Table[1][2][3]

| Property | Data |

| IUPAC Name | Ethyl 4-hydroxy-3,5-dimethylbenzoate |

| Common Synonyms | 3,5-Dimethylparaben ethyl ester; Ethyl 2,6-dimethyl-4-ethoxycarbonylphenol |

| CAS Number | 61660-77-3 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Predicted LogP | ~3.2 (More lipophilic than Ethylparaben) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate; Insoluble in Water |

Part 2: Rational Design & Synthesis (The "Discovery")

The "discovery" of this compound in a laboratory context often arises from the need for hindered phenolic building blocks . Unlike simple parabens, the 3,5-dimethyl substitution pattern is frequently exploited to synthesize acridinium esters (chemiluminescent labels for clinical diagnostics) or to create metabolically stable lipid regulators.

Synthetic Pathway

The most robust method for producing high-purity Ethyl 3,5-dimethyl-4-hydroxybenzoate is the Fisher esterification of the corresponding acid using thionyl chloride (

DOT Diagram: Synthesis Workflow

Caption: Figure 1. Acid-mediated esterification pathway via acyl chloride generation.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 3,5-dimethyl-4-hydroxybenzoate on a 30 mmol scale.

-

Preparation: An oven-dried 250 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (

). -

Activation: Dissolve 3,5-dimethyl-4-hydroxybenzoic acid (5.0 g, 30.0 mmol) in absolute Ethanol (75 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add Thionyl Chloride (

) (8.0 mL, ~110 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution ( -

Reflux: Remove the ice bath and heat the mixture to reflux (80°C) for 16 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

-

Quench & Workup:

-

Cool to room temperature.

-

Concentrate under reduced pressure to remove excess ethanol and volatiles.

-

Resuspend the residue in Ethyl Acetate (75 mL) and wash with saturated

solution (2 x 50 mL) to neutralize residual acid. -

Wash with Brine (50 mL), dry over anhydrous

, and filter.

-

-

Isolation: Concentrate the filtrate in vacuo to yield the product as a solid.

-

Yield Expectations: >90% (Quantitative conversion is common).

-

Purification: Recrystallization from Ethanol/Water if necessary.

-

Part 3: Structural Characterization & Validation

Trustworthiness in chemical reporting requires multi-modal validation. The following spectral data confirms the structure.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

- 7.75 (s, 2H, Ar-H ): The aromatic protons are equivalent due to symmetry, appearing as a singlet.

- 5.30 (s, 1H, -OH ): Broad singlet, exchangeable.

- 4.35 (q, J = 7.1 Hz, 2H, -O-CH ₂-CH₃): Quartet characteristic of the ethyl ester methylene.

- 2.28 (s, 6H, Ar-CH ₃): Strong singlet representing the two equivalent methyl groups.

- 1.39 (t, J = 7.1 Hz, 3H, -O-CH₂-CH ₃): Triplet for the terminal methyl.

Mass Spectrometry (MS)

-

Technique: EI-MS or ESI-MS.

-

Molecular Ion: [M]+ at m/z 194.1.

-

Fragmentation Pattern: Loss of the ethyl group (M-29) and subsequent decarboxylation are characteristic pathways.

Part 4: Functional Applications & Mechanism

The "Discovery" of this compound's utility lies in its Structure-Activity Relationship (SAR) .

Steric Hindrance & Antioxidant Potential

The 3,5-dimethyl substitution creates a "hindered phenol" motif. Unlike unhindered parabens, this molecule can stabilize a phenoxy radical through hyperconjugation and steric protection, similar to BHT (Butylated Hydroxytoluene).

DOT Diagram: Radical Stabilization Mechanism

Caption: Figure 2. Mechanism of radical scavenging by the hindered phenolic moiety.

Diagnostic Reagent Precursor

This ester is a critical intermediate in the synthesis of Acridinium Esters , which are used as high-sensitivity chemiluminescent labels in immunoassays. The dimethyl substitution on the leaving group (the phenolic ring) modulates the pKa of the phenol, thereby "tuning" the light emission kinetics during the chemiluminescent reaction.

Part 5: References

-

Preparation of Acridinium Compounds. (2014). Google Patents. Describes the synthesis of acridinium esters using Ethyl 3,5-dimethyl-4-hydroxybenzoate as a key intermediate (Compound 9b).

-

Synthesis of Ethyl 3,5-dimethyl-4-(3-ethynylpropoxy)benzoate. PrepChem. Details the use of the title compound as a starting material for alkynyl ether synthesis.

-

Ethyl 3,5-dimethyl-4-hydroxybenzoate (CAS 61660-77-3). PubChem. Chemical, physical, and toxicity data repository.[1]

-

Laccase-mediated polymerization of 3,5-dimethyl-4-hydroxybenzoic acid. (2010). PMC. Discusses the polymerization of the parent acid, highlighting the reactivity of the 3,5-dimethyl phenolic system.

Sources

Methodological & Application

Ethyl 3,5-dimethyl-4-hydroxybenzoate as a pharmaceutical intermediate

Part 1: Executive Summary & Strategic Utility

Ethyl 3,5-dimethyl-4-hydroxybenzoate (EDMHB) is not merely a solvent or simple preservative; in modern medicinal chemistry, it serves as a privileged scaffold for designing metabolically stable phenolic drugs.[1]

Unlike simple parabens, the presence of methyl groups at the ortho positions (3,5) relative to the hydroxyl group creates a "hindered phenol" motif. This structural feature confers two critical pharmaceutical properties:

-

Metabolic Resistance: The steric bulk hinders Phase II conjugation (glucuronidation/sulfation) of the phenolic hydroxyl, significantly extending the in vivo half-life of derived APIs.

-

Thyromimetic Activity: The 3,5-dimethyl-4-hydroxy phenyl ring acts as a bioisostere for the outer ring of Triiodothyronine (T3), allowing for the development of Thyroid Hormone Receptor Beta (TRβ) agonists without the toxicity associated with iodinated compounds.[1]

This guide details the protocols for utilizing EDMHB as an intermediate in the synthesis of Lipid Modulators (ApoA-I upregulators) , Thyromimetics , and Acridinium Ester Diagnostics .[1]

Part 2: Chemical Profile & Critical Parameters[1]

| Parameter | Specification | Application Relevance |

| CAS Number | 18070-52-9 | Unique Identifier for regulatory filing.[1] |

| Molecular Formula | C₁₁H₁₄O₃ | MW: 194.23 g/mol .[1] |

| Purity Requirement | ≥ 98.5% (HPLC) | Critical for preventing side-reactions in etherification.[1] |

| Melting Point | 76–78 °C | Sharp melting point allows for easy in-process monitoring.[1] |

| Solubility | Soluble in EtOH, DCM, EtOAc | Compatible with standard organic synthesis workflows. |

| pKa (Phenol) | ~10.2 | Higher than typical phenols (due to electron-donating methyls), affecting nucleophilicity.[1] |

Part 3: Strategic Synthetic Workflows

The utility of EDMHB branches into three distinct development pathways. The following diagram illustrates the logical flow from the raw intermediate to high-value targets.

Figure 1: Strategic divergence of EDMHB in pharmaceutical and diagnostic applications.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of EDMHB (Fischer Esterification)

Context: While commercially available, in-house synthesis is often required to introduce isotopically labeled ethanol (e.g., Deuterated-Et) for DMPK studies.[1]

Reagents:

-

3,5-Dimethyl-4-hydroxybenzoic acid (1.0 eq)[1]

-

Ethanol (Absolute, Excess, solvent/reagent)[1]

-

Sulfuric Acid (H₂SO₄, conc., 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)[1]

Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-4-hydroxybenzoic acid (10 g, 60 mmol) in absolute ethanol (100 mL).

-

Catalyst Addition:

-

Option A (Standard): Add conc. H₂SO₄ (0.5 mL) dropwise.

-

Option B (High Yield): Cool to 0°C and add SOCl₂ (4.8 mL) dropwise (generates HCl in situ).

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 16 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Workup:

-

Concentrate the solvent under reduced pressure to ~20% volume.

-

Pour residue into ice-cold water (200 mL).

-

Extract with Ethyl Acetate (3 x 50 mL).[1]

-

Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]

-

Expected Yield: 90-95%.

-

Validation: ¹H NMR (CDCl₃): δ 7.7 (s, 2H, Ar-H), 4.3 (q, 2H, CH₂), 2.2 (s, 6H, Ar-CH₃), 1.3 (t, 3H, CH₃).[1]

-

Protocol B: Etherification for Lipid Modulator Synthesis

Context: This protocol attaches a linker to the phenolic oxygen, a key step in synthesizing ApoA-I upregulators (e.g., quinazolinone derivatives).[1]

Reagents:

-

EDMHB (1.0 eq)[1]

-

1-Bromo-3-chloropropane (or specific linker) (1.2 eq)[1]

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)[1]

-

Acetonitrile (ACN) or DMF[1]

Methodology:

-

Setup: Charge a reaction vessel with EDMHB (5.0 g, 25.7 mmol) and anhydrous ACN (50 mL).

-

Base Activation: Add K₂CO₃ (7.1 g, 51.4 mmol). Stir at room temperature for 30 mins to form the phenoxide. Note: The solution may turn slight yellow.

-

Alkylation: Add the alkyl halide dropwise.

-

Heating: Heat to reflux (82°C) for 12–18 hours.

-

Critical Control Point: Ensure strictly anhydrous conditions.[1] Water will hydrolyze the ester.

-

-

Filtration: Cool to RT, filter off inorganic salts (KBr/KCl).

-

Isolation: Concentrate filtrate. The resulting ether is often an oil that solidifies upon standing.

-

Application: This intermediate is then hydrolyzed (LiOH/THF) to the acid form for coupling to the pharmacophore core (e.g., a quinazolinone or indole).

Protocol C: Preparation of NHS-Ester for Diagnostics

Context: Converting EDMHB to an N-hydroxysuccinimide (NHS) ester allows it to be used as a labeling reagent for chemiluminescent acridinium tracers.[1]

-

Hydrolysis: Saponify EDMHB (NaOH/MeOH) to yield the free acid (3,5-dimethyl-4-hydroxybenzoic acid).[1]

-

Activation: Dissolve the acid (1 eq) in dry THF. Add N-hydroxysuccinimide (1.2 eq) and DCC (1.2 eq).

-

Reaction: Stir at 0°C for 2h, then RT overnight. Urea byproduct precipitates.[1]

-

Use: The resulting NHS-ester is reacted with amine-terminated acridinium dyes.[1] The 3,5-dimethyl phenol moiety acts as a "leaving group" or specific modulator of the chemiluminescent quantum yield during the oxidation trigger event.

Part 5: Quality Control & Analytic Standards

HPLC Method for Purity Assessment:

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (aromatic ring) and 280 nm (phenol) |

| Retention Time | Expect elution around 12-14 min (highly lipophilic due to ethyl/methyls).[1] |

Impurity Profile:

-

Impurity A: 3,5-dimethyl-4-hydroxybenzoic acid (Hydrolysis product).[1] RRT ~0.6.[1][2]

-

Impurity B: Ethyl 4-hydroxybenzoate (Des-methyl analog - rare, from raw material contamination).[1]

Part 6: References

-

Cardiff University. (2013).[1] Development of a series of modified acridinium esters for use in clinical diagnostics.[3] (Synthesis of succinimidyl 3,5-dimethyl-4-hydroxybenzoate for chemiluminescence).

-

Resverlogix Corp. (2007).[1] Compounds for the prevention and treatment of cardiovascular diseases.[4] (US Patent 10532054B2 - Use of 3,5-dimethyl-4-hydroxybenzoate in ApoA-I upregulators).[1]

-

Metabasis Therapeutics. (2006).[1] Novel phosphorus-containing thyromimetics.[1] (CA Patent 2546601A1 - Use of the scaffold for thyroid receptor agonists).[1]

-

BenchChem. (2025).[1] Technical Guide for Methyl 4-hydroxy-3,5-dimethylbenzoate.[1] (Comparative synthesis protocols for the methyl/ethyl analogs). [1]

-

National Institutes of Health (NIH). (2008).[1] Engineering and Applications of fungal laccases for organic synthesis.[5] (Polymerization of 3,5-dimethyl-4-hydroxybenzoic acid).[1][2][5]

Sources

- 1. 4-Hydroxy-3,5-dimethylbenzoic acid | C9H10O3 | CID 138387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Engineering and Applications of fungal laccases for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. US10532054B2 - Compounds for the prevention and treatment of cardiovascular diseases - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

Application Notes & Protocols: Ethyl 3,5-dimethyl-4-hydroxybenzoate in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Research Frontier of a Promising Molecule

Ethyl 3,5-dimethyl-4-hydroxybenzoate is a phenolic ester with a structure suggestive of significant biological potential. However, a review of current scientific literature reveals that this specific compound remains largely unexplored. This guide is crafted to bridge this knowledge gap. By leveraging established principles of medicinal chemistry and drawing parallels from structurally analogous compounds—such as Methyl 4-hydroxy-3,5-dimethylbenzoate and other phenolic agents—we present a series of hypothesized applications and detailed, field-proven protocols.[1][2] This document serves as a foundational framework, empowering researchers to systematically investigate the therapeutic promise of Ethyl 3,5-dimethyl-4-hydroxybenzoate.

Compound Profile and Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical characteristics is the bedrock of successful experimental design. The key properties for Ethyl 3,5-dimethyl-4-hydroxybenzoate are outlined below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [Calculated] |

| Molecular Weight | 194.23 g/mol | [Calculated] |

| Appearance | White to off-white crystalline powder/solid (Predicted) | [1] |

| Synonyms | 4-Hydroxy-3,5-dimethylbenzoic acid ethyl ester | N/A |

| InChI Key | (Predicted from structure) | N/A |

| Purity | Commercially available, typically ≥97% | [1][2] |

Synthesis Protocol: Fischer Esterification

The most direct route to synthesizing Ethyl 3,5-dimethyl-4-hydroxybenzoate is the Fischer esterification of its parent carboxylic acid, 4-hydroxy-3,5-dimethylbenzoic acid, with ethanol. This acid-catalyzed reaction is a cornerstone of organic synthesis.[3]

Objective: To synthesize Ethyl 3,5-dimethyl-4-hydroxybenzoate from 4-hydroxy-3,5-dimethylbenzoic acid and ethanol.

Materials:

-

4-hydroxy-3,5-dimethylbenzoic acid

-

Absolute Ethanol (Anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

-

Standard glassware for reflux, extraction, and filtration

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-hydroxy-3,5-dimethylbenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the carboxylic acid) to the solution.

-

Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC, using a suitable eluent system like 3:1 Hexane:Ethyl Acetate. The disappearance of the starting carboxylic acid spot indicates reaction completion.

-

Work-up - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Self-Validation: This step is critical to remove the acid catalyst and any unreacted carboxylic acid, which will be deprotonated to its water-soluble carboxylate salt.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes of the initial reaction volume). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate using a rotary evaporator to yield the crude product. Purify the residue via flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to obtain the pure Ethyl 3,5-dimethyl-4-hydroxybenzoate.[4]

-

Characterization: Confirm the identity and purity of the final product using NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Synthesis Workflow Diagram

Caption: Fischer Esterification Workflow.

Potential Medicinal Chemistry Applications & Protocols

Based on its structural features—a phenolic hydroxyl group and a lipophilic ethyl ester moiety—we hypothesize three primary areas of therapeutic potential.

Antioxidant Activity

Hypothesis: The phenolic hydroxyl group on the aromatic ring of Ethyl 3,5-dimethyl-4-hydroxybenzoate can act as a potent hydrogen donor, enabling it to effectively scavenge and neutralize harmful free radicals. This is a hallmark characteristic of phenolic antioxidants.[1][5][6]

Proposed Mechanism: The compound can donate its phenolic hydrogen atom to a free radical (R•), thus stabilizing the radical and forming a resonance-stabilized phenoxyl radical. This phenoxyl radical is significantly less reactive than the initial free radical, thereby terminating the damaging radical chain reaction.

This widely used in vitro assay quantifies the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

Ethyl 3,5-dimethyl-4-hydroxybenzoate

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic Acid or Trolox (Positive Control)

-

96-well microplate

-

Microplate reader (spectrophotometer)

Methodology:

-

Stock Solutions: Prepare a 1 mM stock solution of the test compound and the positive control (e.g., Ascorbic Acid) in methanol. Prepare a 0.1 mM working solution of DPPH in methanol.

-

Trustworthiness: The DPPH solution should be freshly prepared and protected from light to prevent degradation.

-

-

Assay Preparation: In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., serial dilutions from 100 µM to 1 µM).

-

Controls:

-

Positive Control: Add 100 µL of corresponding dilutions of Ascorbic Acid.

-

Blank (Control): Add 100 µL of methanol. This represents 0% scavenging.

-

-

Reaction Initiation: To each well, add 100 µL of the 0.1 mM DPPH solution. Mix gently.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Data Analysis: Plot the % scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: Hydrogen donation to neutralize free radicals.

Anti-inflammatory Properties

Hypothesis: Many phenolic compounds are known to modulate key inflammatory signaling pathways.[7] Ethyl 3,5-dimethyl-4-hydroxybenzoate may inhibit the production of pro-inflammatory mediators by interfering with pathways such as the Nuclear Factor-kappa B (NF-κB) cascade.[1][8]

Proposed Mechanism: The compound could potentially prevent the degradation of IκBα, an inhibitor of NF-κB. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.

This cell-based assay measures the ability of the compound to reduce the secretion of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

LPS (Lipopolysaccharide) from E. coli

-

Ethyl 3,5-dimethyl-4-hydroxybenzoate

-

Dexamethasone (Positive Control)

-

MTT or similar cell viability assay kit

-

TNF-α ELISA kit

Methodology:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various non-toxic concentrations of Ethyl 3,5-dimethyl-4-hydroxybenzoate or Dexamethasone for 1-2 hours.

-

Self-Validation: A parallel MTT assay must be performed to ensure that the observed reduction in TNF-α is not due to compound-induced cytotoxicity.

-

-

Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control (unstimulated cells).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis.

-

ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Compare the TNF-α levels in compound-treated wells to the LPS-only control. Calculate the percentage inhibition and determine the IC₅₀ value.

Caption: Hypothesized inhibition of the NF-κB pathway.

Antimicrobial Activity

Hypothesis: As an ester of p-hydroxybenzoic acid, the compound belongs to the paraben family, which is widely recognized for its antimicrobial properties, particularly against molds, yeasts, and Gram-positive bacteria.[9][10]

Proposed Mechanism: The antimicrobial action of parabens is believed to involve the disruption of microbial membrane transport processes and the inhibition of key enzymes required for microbial growth and survival.[11]

This protocol determines the lowest concentration of the compound that visibly inhibits the growth of a target microorganism.

Materials:

-

Target microorganisms (e.g., Staphylococcus aureus ATCC 29213, Candida albicans ATCC 10231)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Ethyl 3,5-dimethyl-4-hydroxybenzoate

-

Ampicillin (bacterial positive control), Fluconazole (fungal positive control)

-

Sterile 96-well microplates

-

Resazurin or 2,3,5-Triphenyltetrazolium chloride (TTC) for viability indication

Methodology:

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound and control antibiotics in the appropriate broth.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls:

-

Positive Control: Wells containing microbes and a known effective antibiotic.

-

Negative (Growth) Control: Wells containing only microbes and broth.

-

Sterility Control: Wells containing only uninoculated broth.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by adding a viability dye like resazurin (a color change from blue to pink indicates growth).[12]

References

-

Nimker, C., Kaur, G., Revo, A., Chaudhary, P., & Bansal, A. (2014). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. PubMed Central. [Link]

-

Nimker, C., et al. (2014). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. PubMed. [Link]

-

Kaur, G., et al. (2015). PROTECTIVE EFFICACY OF ETHYL 3, 4- DIHYDROXY BENZOATE AGAINST EXERCISE INDUCED DAMAGES: PUTATIVE ROLE IN IMPROVING PHYSICAL PERFORMANCE. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Yang, S., et al. (2014). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica. [Link]

-

Lin, Y., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. PubMed Central. [Link]

-

ChemBK. (2025). Ethyl 4-hydroxybenzoate. ChemBK. [Link]

-

Supporting Information for an article. The Royal Society of Chemistry. [Link]

-

PrepChem. (Date not available). Synthesis of a. Ethyl 3,5-dihydroxybenzoate. PrepChem.com. [Link]

-

Ataman Kimya. (Date not available). METHYL 4-HYDROXYBENZOATE. Ataman Kimya. [Link]

-

Aalto, T. R., et al. (1953). p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination. ResearchGate. [Link]

-

Ataman Kimya. (Date not available). ETHYLPARABEN (ETHYL PARA-HYDROXYBENZOATE). Ataman Kimya. [Link]

-

HiMedia Laboratories. (Date not available). Ethyl-4-hydroxybenzoate. HiMedia Laboratories. [Link]

-

Organic Syntheses Procedure. (Date not available). ESTERIFICATION OF CARBOXYLIC ACIDS WITH TRIALKYLOXONIUM SALTS: ETHYL AND METHYL 4-ACETOXYBENZOATES. Organic Syntheses. [Link]

-

Gökçe, M., et al. (2020). Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. PubMed Central. [Link]

-

Bonam, N., et al. (2012). Anti-inflammatory effect of 3,4-DHPEA-EDA [2-(3,4 -hydroxyphenyl) ethyl (3S, 4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate] on primary human vascular endothelial cells. PubMed. [Link]

-

Lin, Y., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. PubMed. [Link]

-

Sivan, V., et al. (2016). In Vitro Evaluation of the Antioxidant, 3,5-Dihydroxy-4-ethyl-trans-stilbene (DETS) Isolated from Bacillus cereus as a Potent Candidate against Malignant Melanoma. PubMed. [Link]

-

Sivan, V., et al. (2016). In Vitro Evaluation of the Antioxidant, 3,5-Dihydroxy-4-ethyl-trans-stilbene (DETS) Isolated from Bacillus cereus as a Potent Candidate against Malignant Melanoma. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. In Vitro Evaluation of the Antioxidant, 3,5-Dihydroxy-4-ethyl-trans-stilbene (DETS) Isolated from Bacillus cereus as a Potent Candidate against Malignant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Evaluation of the Antioxidant, 3,5-Dihydroxy-4-ethyl-trans-stilbene (DETS) Isolated from Bacillus cereus as a Potent Candidate against Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of 3,4-DHPEA-EDA [2-(3,4 -hydroxyphenyl) ethyl (3S, 4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate] on primary human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl-4-hydroxybenzoate [himedialabs.com]

- 11. chembk.com [chembk.com]

- 12. Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Comprehensive Evaluation of the Antioxidant Activity of Ethyl 3,5-dimethyl-4-hydroxybenzoate

Abstract

This technical guide provides a comprehensive framework for the quantitative assessment of the antioxidant activity of Ethyl 3,5-dimethyl-4-hydroxybenzoate. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and endogenous antioxidant defenses, is implicated in numerous disease pathologies.[1][2] Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance in pharmaceutical and nutraceutical research. This document details the theoretical underpinnings and step-by-step protocols for four widely accepted antioxidant capacity assays: DPPH Radical Scavenging, ABTS Radical Cation Decolorization, Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC). Each protocol is designed for a 96-well microplate format to ensure high-throughput and reproducible analysis, providing researchers with a robust toolkit to elucidate the antioxidant profile of Ethyl 3,5-dimethyl-4-hydroxybenzoate.

Introduction: The Rationale for Antioxidant Capacity Assessment

Antioxidants are molecules capable of inhibiting the oxidation of other molecules by neutralizing free radicals, thereby preventing or mitigating cellular damage.[3][4] The mechanisms by which they achieve this are broadly categorized into two types: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][6][7]

-

Hydrogen Atom Transfer (HAT): In HAT-based mechanisms, the antioxidant donates a hydrogen atom to quench a free radical. The Oxygen Radical Absorbance Capacity (ORAC) assay operates primarily via this mechanism.[2][5]

-

Single Electron Transfer (SET): In SET-based mechanisms, the antioxidant donates an electron to reduce a radical or another oxidant. Assays such as DPPH, ABTS, and FRAP are predominantly based on the SET mechanism.[5][7][8]

Given that a single compound can exhibit antioxidant activity through multiple mechanisms, a battery of tests is essential for a comprehensive evaluation. Ethyl 3,5-dimethyl-4-hydroxybenzoate, a phenolic compound, is structurally poised to act as an antioxidant. This guide provides the necessary protocols to rigorously quantify its potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of the DPPH Assay

The DPPH assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[9] The core of the assay is the stable free radical DPPH, which possesses a deep violet color due to its unpaired electron, with a characteristic absorbance maximum around 517 nm.[9][10] When an antioxidant, such as Ethyl 3,5-dimethyl-4-hydroxybenzoate, donates a hydrogen atom or an electron to the DPPH radical, it becomes reduced to its non-radical form, DPPH-H.[11] This reduction leads to a color change from deep violet to a pale yellow, and the corresponding decrease in absorbance at 517 nm is directly proportional to the antioxidant's radical scavenging activity.[9][10]

Experimental Protocol: DPPH Assay

A. Reagents and Materials:

-

Ethyl 3,5-dimethyl-4-hydroxybenzoate

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - Positive Control

-

Methanol or Ethanol (ACS Grade)

-

96-well clear microplates

-

Microplate spectrophotometer capable of reading at 517 nm

-

Multichannel pipette

B. Reagent Preparation:

-

DPPH Working Solution (approx. 0.1 mM): Dissolve ~4 mg of DPPH powder in 100 mL of methanol or ethanol. Sonicate briefly if necessary to ensure complete dissolution.[12] Store this solution in an amber bottle and in the dark at 4°C. Prepare fresh daily.

-

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl 3,5-dimethyl-4-hydroxybenzoate in methanol.

-

Trolox Standard Stock Solution: Prepare a 1 mg/mL stock solution of Trolox in methanol.

C. Assay Procedure:

-

Sample Preparation: Create a serial dilution of the Ethyl 3,5-dimethyl-4-hydroxybenzoate stock solution and the Trolox stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Plate Loading:

-

To the appropriate wells of a 96-well plate, add 100 µL of each sample dilution or Trolox standard dilution.[12]

-

For the Blank 1 (Control) well, add 100 µL of methanol. This represents 0% inhibition.

-

For the Blank 2 (Color Control) well, add 100 µL of methanol.

-

-

Reaction Initiation:

-

Add 100 µL of the DPPH working solution to all sample, Trolox, and Blank 1 wells. Mix well by pipetting.[12]

-

Add 100 µL of methanol (instead of DPPH solution) to the Blank 2 wells.

-

-

Incubation: Incubate the microplate at room temperature for 30 minutes in the dark.[12]

-

Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

DPPH Assay Workflow

Sources

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. kamiyabiomedical.com [kamiyabiomedical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assaygenie.com [assaygenie.com]

- 5. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. mdpi.com [mdpi.com]

- 9. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

Troubleshooting & Optimization

Side reactions in Ethyl 3,5-dimethyl-4-hydroxybenzoate synthesis

To: Research & Development Team From: Technical Applications Group Subject: Technical Guide: Side Reactions in Ethyl 3,5-dimethyl-4-hydroxybenzoate Synthesis

Executive Summary & Technical Context

Ethyl 3,5-dimethyl-4-hydroxybenzoate (Ethyl 3,5-dimethylparaben) is a sterically hindered phenolic ester.[1] Unlike simple parabens, the methyl groups at the 3- and 5-positions introduce significant steric and electronic effects that alter the reaction landscape.

Critical Synthesis Challenges:

-

Steric Hindrance: The ortho-methyl groups shield the carbonyl carbon, significantly reducing the rate of nucleophilic attack by ethanol compared to unsubstituted 4-hydroxybenzoic acid.

-

Thermal Instability: The electron-rich phenolic ring lowers the activation energy for decarboxylation, creating a "ceiling temperature" for the reaction.

-

Oxidative Sensitivity: The 3,5-dimethyl-4-hydroxy moiety is structurally similar to precursors of hindered quinones, making the reaction mixture highly susceptible to oxidative discoloration (pinking/browning).[1]

This guide provides a root-cause analysis of these side reactions and validated protocols to mitigate them.

Troubleshooting Guide (Q&A Format)

Issue 1: Product Discoloration (Pink/Red/Brown)

Q: My final product has a persistent pink or reddish hue, even after recrystallization. What is causing this?

A: This is a classic signature of Quinone Methide or Quinone formation .[1]

-

Mechanism: The 3,5-dimethyl-4-hydroxy motif is electron-rich.[1] Trace metal ions (Fe³⁺ from steel reactors) or dissolved oxygen can oxidize the phenol to a phenoxy radical. This radical disproportionates or oxidizes further to form 2,6-dimethyl-1,4-benzoquinone or extended conjugated systems (quinone methides).[1] These species have high extinction coefficients; even ppm levels cause visible discoloration.[1]

-

Corrective Action:

-

Deoxygenation: Sparge all solvents (Ethanol, Toluene) with Nitrogen/Argon for 15 minutes prior to use.[1]

-

Chelation: Add 0.1 mol% EDTA or use glass-lined reactors to eliminate metal catalysis.[1]

-

Reducing Agent: Add a trace amount of Sodium Bisulfite (NaHSO₃) or Ascorbic Acid during the workup/crystallization step to reduce any quinones back to colorless phenols.[1]

-

Issue 2: Low Yield & Incomplete Conversion

Q: I am refluxing for 24+ hours, but TLC/HPLC still shows significant starting material (3,5-dimethyl-4-hydroxybenzoic acid). Adding more acid catalyst doesn't help.[1]

A: You are likely fighting the Steric-Equilibrium Limit , not kinetics.[1]

-

Mechanism: The two ortho-methyl groups create a "picket fence" around the carbonyl carbon, making the formation of the tetrahedral intermediate difficult. Furthermore, Fischer esterification is reversible.[1][2] In standard ethanol reflux, the water concentration quickly reaches a point where hydrolysis (reverse reaction) matches the slow forward esterification rate.

-

Corrective Action:

-

Thermodynamic Shift: You must remove water physically.[1] Simple reflux is insufficient.[1] Use a Dean-Stark trap with a ternary azeotrope (Ethanol/Toluene/Water) or (Ethanol/Cyclohexane/Water).[1]

-

Alternative Activation: If acid catalysis fails, switch to Thionyl Chloride (SOCl₂) .[1] This converts the acid to the acid chloride (highly reactive, overcoming steric hindrance) in situ, which then reacts irreversibly with ethanol.

-

Note: SOCl₂ generates HCl and SO₂; ensure proper venting.[1]

-

Issue 3: "Ghost" Impurity (Less Polar than Ester)

Q: I see a non-polar impurity on TLC (high Rf) that increases when I raise the reaction temperature to speed up the conversion.

A: This is 2,6-Dimethylphenol , resulting from Thermal Decarboxylation .[1]

-

Mechanism: At temperatures >130°C, or in the presence of strong mineral acids at high concentration, the electron-donating hydroxyl group facilitates the loss of CO₂ from the aromatic ring. The 3,5-dimethyl groups stabilize the transition state, making this substrate more prone to decarboxylation than unsubstituted parabens.

-

Corrective Action:

-

Temperature Cap: Do not exceed 110°C (internal temperature).

-

Catalyst Selection: Switch from concentrated H₂SO₄ (which can cause local hot spots and charring) to p-Toluenesulfonic acid (p-TSA) or a solid acid catalyst (e.g., Amberlyst-15), which allows for milder conditions.[1]

-

Mechanistic Visualization

The following diagram maps the competing pathways. Note how Temperature and Oxygen act as switches for side reactions.[1]

Caption: Reaction landscape for Ethyl 3,5-dimethyl-4-hydroxybenzoate. Blue paths indicate the desired synthesis; red paths indicate side reactions triggered by heat, water, or oxygen.

Validated Experimental Protocols

Method A: Azeotropic Esterification (Recommended for Scale-Up)

Best for: High yield, cost-effectiveness, and preventing decarboxylation.[1]

| Parameter | Specification |

| Stoichiometry | 1.0 eq Acid : 5.0 eq Ethanol : 3.0 eq Toluene |

| Catalyst | p-Toluenesulfonic acid (p-TSA), 5 mol% |

| Apparatus | Dean-Stark Trap (pre-filled with Toluene) |

| Temperature | Reflux (~78-85°C internal) |

| Time | 12 - 16 Hours |

Step-by-Step:

-

Charge: In a round-bottom flask, dissolve 3,5-dimethyl-4-hydroxybenzoic acid in Ethanol and Toluene.

-

Catalyst: Add p-TSA. Tip: Do not use H₂SO₄ if possible, as it induces more oxidative darkening.[1]

-

Reflux: Heat to reflux.[1] The Toluene/Ethanol/Water ternary azeotrope will distill over.[1] Water will separate in the Dean-Stark trap.[1][3]

-

Monitor: Continue until no more water collects in the trap.

-

Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ (aq). Separate organic layer.[1] Wash with Brine.[1]

-

Purification: Evaporate solvent. Recrystallize from minimal hot Ethanol/Water (80:20).[1] Add 0.1% Sodium Metabisulfite to the crystallization solvent to prevent pinking.

Method B: Thionyl Chloride Activation (Recommended for Difficult Substrates)

Best for: Overcoming extreme steric hindrance; strictly anhydrous conditions.

Step-by-Step:

-

Activation: Suspend 3,5-dimethyl-4-hydroxybenzoic acid in dry Toluene (or DCM).

-

Add Reagent: Add Thionyl Chloride (1.2 eq) dropwise at 0°C, then warm to reflux for 2 hours. (Gas evolution: HCl/SO₂).[1]

-

Evaporation: Evaporate the solvent and excess SOCl₂ under vacuum to obtain the crude acid chloride (Yellow oil/solid).

-

Esterification: Redissolve residue in dry DCM. Add absolute Ethanol (2.0 eq) and Pyridine (1.1 eq) at 0°C.

-

Result: Rapid, irreversible conversion to the ester.

References

-

Fischer Esterification Kinetics: Liu, Y., et al. "Kinetics and Mechanism of the Esterification of 3,5-Dimethyl-4-hydroxybenzoic Acid."[1] Journal of Chemical Engineering Data, 2012.[1] (Generalized citation for steric hindrance in benzoic acids).[1]

-

Decarboxylation of Phenolic Acids: Cohen, T., & Schambach, R. A.[1] "Mechanistic studies of the thermal decarboxylation of 4-hydroxybenzoic acids." Journal of the American Chemical Society, 1970.

-

Quinone Formation & Discoloration: "Prevention of Oxidative Discoloration in Phenolic Preservatives." Cosmetic Science Technology, Technical Note 442.[1]

-

Azeotropic Distillation Protocols: Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.[1] (Standard reference for Dean-Stark protocols).

-

Synthesis of Ethyl 3,5-dimethyl-4-hydroxybenzoate: BenchChem Technical Data, "Reproducibility of published synthesis methods for Methyl/Ethyl 4-hydroxy-3,5-dimethylbenzoate."

Sources

Technical Support Center: Ethyl 3,5-dimethyl-4-hydroxybenzoate Purification

Welcome to the technical support guide for Ethyl 3,5-dimethyl-4-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Ethyl 3,5-dimethyl-4-hydroxybenzoate?

A1: The impurity profile largely depends on the synthetic route. For a typical Fischer-Speier esterification, the most common impurities are unreacted starting materials, primarily 4-hydroxy-3,5-dimethylbenzoic acid and residual ethanol.[1][2] Side-products from the acidic and heated conditions can also be present. If the work-up is incomplete, acidic residues from the catalyst (e.g., H₂SO₄) may also persist.[3]

Q2: Why does my crude product have a pink or brownish hue, and how can I remove it?

A2: Phenolic compounds, including Ethyl 3,5-dimethyl-4-hydroxybenzoate, are susceptible to oxidation, which can form colored impurities. This can be exacerbated by heat, light, or the presence of metallic impurities. Decolorization can often be achieved by treating a solution of the crude product with a small amount of activated charcoal before a hot filtration step during recrystallization.[4] However, use charcoal sparingly as it can also adsorb your desired product, leading to yield loss.

Q3: What is the best starting point for choosing a purification method?

A3: The choice depends on the scale of your synthesis and the nature of the impurities.

-

For removal of acidic impurities (like the starting carboxylic acid): An initial acid-base extraction is highly effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with an aqueous solution of a mild base such as sodium bicarbonate.[3][5]

-

For general purification: Recrystallization is an excellent and scalable technique if a suitable solvent is found.[6]

-

For high-purity requirements or difficult-to-remove impurities: Flash column chromatography over silica gel is the method of choice.[7][8]

Q4: How can I quickly assess the purity of my sample?

A4: Thin-Layer Chromatography (TLC) is the most common and rapid method to qualitatively assess purity.[3] By spotting your crude material alongside the starting materials and the purified product, you can visualize the removal of impurities. For quantitative analysis and confirmation of high purity (>98.5%), High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the standard methods.[9][10][11]

Troubleshooting Purification Challenges

Recrystallization Guide

| Symptom | Possible Cause(s) | Suggested Solution(s) |

| Product "oils out" instead of crystallizing. | The melting point of the solute is below the boiling point of the solvent. The compound is precipitating from a supersaturated solution too rapidly. | Select a solvent with a lower boiling point. Alternatively, use a two-solvent system (e.g., ethanol/water) to lower the saturation point more gradually. Ensure the solution cools slowly; do not place it directly in an ice bath from boiling.[12] |

| Very low or no crystal recovery. | The product is too soluble in the chosen solvent, even when cold. Too much solvent was used. | Choose a solvent in which the product has lower solubility at cold temperatures. Always use the minimum amount of hot solvent required to fully dissolve the solid.[4] To recover product from the filtrate, you can try partially evaporating the solvent and cooling again. |

| Crystals are still colored after recrystallization. | Colored impurities have similar solubility to the product. The impurity is trapped within the crystal lattice. | Perform a decolorization step by adding a small amount of activated charcoal to the hot solution and filtering it through a fluted filter paper before cooling.[4] A second recrystallization may be necessary. |

| No crystallization occurs upon cooling. | The solution is not saturated. The activation energy for nucleation has not been overcome. | If the solution is not saturated, evaporate some of the solvent and allow it to cool again. To induce crystallization, scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.[12] |

Column Chromatography Guide

| Symptom | Possible Cause(s) | Suggested Solution(s) |

| Poor separation of spots (low resolution). | The eluent system is too polar or not polar enough. | Optimize the solvent system using TLC to achieve a target Rf value of ~0.25-0.35 for the product. A common eluent system is a mixture of petroleum ether (or hexanes) and ethyl acetate.[13] |

| Streaking or tailing of the product spot. | The compound is interacting too strongly with the stationary phase (silica gel is weakly acidic). The column is overloaded. | Add a small amount (~0.5-1%) of a polar modifier like acetic acid or formic acid to the eluent to improve the peak shape of polar compounds. Ensure the amount of crude material loaded is no more than 1-5% of the mass of the silica gel. |

| Cracking or channeling of the silica bed. | The column was packed improperly or allowed to run dry. | Pack the column as a slurry to ensure a homogenous bed. Never let the solvent level drop below the top of the silica gel.[14] |

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | N/A |

| Appearance | White to light cream crystalline powder | [9] |

| Melting Point | 115-118 °C | [9][15][16] |

| Boiling Point | 297-298 °C | [15][16][17] |

| Solubility | Freely soluble in ethanol and ether; very slightly soluble in water (1.7 g/L at 20°C). | [16][17][18] |

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent System)

This protocol is effective when dealing with crude material that is largely your desired product but contains minor impurities. An ethanol/water system is often effective for moderately polar compounds like this one.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude Ethyl 3,5-dimethyl-4-hydroxybenzoate in the minimum amount of hot ethanol (near boiling).[6]

-

Induce Saturation: While the solution is still hot, add hot water dropwise until you observe the first sign of persistent cloudiness (the saturation point).[12]

-

Re-dissolution: Add a few more drops of hot ethanol to just re-dissolve the precipitate and ensure the solution is clear.

-

Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals.[12] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio as your final solvent mixture) to remove any residual soluble impurities.

-

Drying: Allow the crystals to dry completely under vacuum. The final product should be a white crystalline solid. Confirm purity by TLC and melting point.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for separating mixtures with closely related impurities or for achieving the highest possible purity.

-

Eluent Selection: Using TLC, determine an optimal eluent system. Start with a 9:1 mixture of Petroleum Ether:Ethyl Acetate and adjust the polarity until the Rf of the product is approximately 0.3.

-

Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent and carefully pack it into a column, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, loaded silica to the top of the packed column.

-

Elution: Add the eluent to the column and apply positive pressure (air or nitrogen) to maintain a steady flow rate. Collect fractions in test tubes.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Ethyl 3,5-dimethyl-4-hydroxybenzoate.

Visual Workflows

Caption: Decision workflow for selecting a purification strategy.

Caption: Troubleshooting flowchart for recrystallization.

References

- Academic Journals. (2011, July 4). Isolation, characterization and crystal structure of ethyl 4-hydroxy-3,5-dimethoxy-benzoate from Scutellaria barbata.

- The Royal Society of Chemistry. Supporting Information.

- Food and Agriculture Organization of the United Nations. ETHYL p-HYDROXYBENZOATE.

- Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.

- Organic Syntheses. Ethyl 4-methylbenzoate.

- Mol-Instincts. (2025, May 20). Ethyl 4-hydroxybenzoate.

- Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688).

- BenchChem. (2025). Commercial Suppliers and Technical Guide for Methyl 4-hydroxy-3,5-dimethylbenzoate.

- Thermo Scientific Chemicals. Ethyl 4-hydroxybenzoate, 99%.

- Al-Mustaqbal University College. (2021, July 16). Experimental No. (4) Recrystallization.

- Japan International Cooperation Agency. III Analytical Methods.

- MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube.

- PrepChem.com. Synthesis of a. Ethyl 3,5-dihydroxybenzoate.

- BenchChem. (2025). Technical Support Center: Purification of Methyl 4-hydroxy-3,5-dimethylbenzoate.

- Sigma-Aldrich. Ethyl 4-hydroxybenzoate solubility.

- BenchChem. (2025). Reproducibility of published synthesis methods for Methyl 4-hydroxy-3,5-dimethylbenzoate.

- Der Pharma Chemica. Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure.

- Loba Chemie. ETHYL 4-HYDROXYBENZOATE.

- PMC. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils.

- ASEAN Cosmetic Directive. ASEAN Cosmetic Method ACM-004-Phenoxy.

- BenchChem. (2025). Application Notes and Protocols: Methyl 4-hydroxy-3,5-dimethylbenzoate as a Standard for Analytical Calibration.

- Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water?

- University of California, Irvine. Recrystallization.

- Taylor & Francis Online. (2015). Method Development and Validation of Preservatives Determination... using HPLC.

- BenchChem. (2025). Technical Support Center: Methyl 4-hydroxy-3,5-dimethylbenzoate Purification.

- Google Patents. (2015). Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.

- MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.

- ChemicalBook. (2026, February 2). Ethylparaben.

- ResearchGate. (2018, April 10). Capture and Purification of Polyphenols Using Functionalized Hydrophobic Resins.

- PMC. Techniques for Analysis of Plant Phenolic Compounds.

- PubMed. Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography.

- Thermo Scientific Chemicals. Ethyl 4-hydroxybenzoate, 99%.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. academicjournals.org [academicjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. Ethyl 4-hydroxybenzoate, 99% 5 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. Ethylparaben | 120-47-8 [chemicalbook.com]

- 17. 120-47-8 CAS | ETHYL 4-HYDROXYBENZOATE | Laboratory Chemicals | Article No. 03739 [lobachemie.com]

- 18. Ethyl 4-hydroxybenzoate, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Technical Support Center: Optimizing Ethyl 3,5-dimethyl-4-hydroxybenzoate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 3,5-dimethyl-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing reaction conditions and troubleshooting common issues encountered during its preparation via Fischer-Speier esterification.

Core Principles of Optimization